L-Tyrosine-13C9

Catalog No.
S3559265
CAS No.
55443-60-2
M.F
C9H11NO3
M. Wt
190.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine-13C9

CAS Number

55443-60-2

Product Name

L-Tyrosine-13C9

IUPAC Name

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

190.12 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

OUYCCCASQSFEME-ZNZHEFIISA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)N)O

The exact mass of the compound L-Tyrosine-13C9 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Tyrosine-13C9 (CAS 55443-60-2) is a fully carbon-13 stable isotope-labeled amino acid utilized as a highly precise internal standard for quantitative mass spectrometry (LC-MS/MS), metabolic flux analysis, and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). By replacing all nine carbon atoms with 13C, this compound provides a precise +9.03 Da mass shift compared to unlabeled L-tyrosine . In procurement, it is prioritized for high-accuracy proteomics and metabolomics workflows where absolute quantification is required, offering >99 atom % isotopic purity to ensure a clean, distinct precursor ion signal free from natural isotopic overlap.

Substituting fully 13C-labeled L-Tyrosine-13C9 with deuterated analogs (e.g., L-Tyrosine-d4) or partially labeled variants introduces critical analytical vulnerabilities that compromise quantitative reproducibility. Deuterated amino acids frequently exhibit a chromatographic isotope effect in reversed-phase liquid chromatography (RPLC), causing them to elute earlier than their unlabeled counterparts [1]. This retention time shift exposes the internal standard to different matrix suppression effects than the target analyte, fundamentally undermining the accuracy of LC-MS/MS quantification. Furthermore, deuterium is susceptible to hydrogen-deuterium (H/D) exchange in aqueous buffers, leading to signal loss and isotopic scrambling [2]. Conversely, the 13C9 carbon skeleton is completely stable, ensuring perfect chromatographic co-elution and absolute signal fidelity.

Elimination of the Chromatographic Isotope Effect in RPLC

In reversed-phase liquid chromatography, deuterated internal standards often suffer from a chromatographic isotope effect due to differential interactions with the stationary phase, leading to retention time shifts. L-Tyrosine-13C9 eliminates this effect entirely, co-eluting perfectly with unlabeled L-tyrosine [1].

Evidence DimensionRetention Time Shift (ΔtR) vs. Unlabeled Target
Target Compound DataL-Tyrosine-13C9 (ΔtR < 0.1 seconds)
Comparator Or BaselineDeuterated Amino Acids e.g., L-Tyrosine-d4 (ΔtR = 1 to 3 seconds earlier elution)
Quantified DifferenceNear 100% reduction in retention time deviation
ConditionsReversed-phase LC-MS/MS in standard aqueous/organic gradients

Perfect co-elution ensures the internal standard and target analyte experience identical matrix ionization suppression, which is mandatory for absolute quantification accuracy.

Clear Precursor Ion Isolation via +9 Da Mass Shift

For complex biological matrices, a sufficient mass shift is required to prevent cross-talk from the natural isotopic envelope of the unlabeled analyte. L-Tyrosine-13C9 provides a +9.03 Da shift, which is significantly wider than the +6 Da shift of ring-labeled L-Tyrosine-13C6, ensuring a completely isolated precursor window .

Evidence DimensionIsotopic Mass Shift
Target Compound DataL-Tyrosine-13C9 (+9.03 Da)
Comparator Or BaselineL-Tyrosine-13C6 (+6.02 Da)
Quantified Difference3 Da wider isolation window
ConditionsHigh-resolution MS (e.g., Orbitrap) or triple quadrupole MRM

A +9 Da shift completely clears the natural isotopic envelope of unlabeled tyrosine and complex matrix interferences, preventing false-positive integration in heavily multiplexed samples.

Absolute Resistance to Solvent Isotopic Exchange

Deuterated internal standards are prone to hydrogen-deuterium (H/D) exchange when exposed to aqueous buffers or acidic mobile phases, which artificially lowers the measured concentration of the standard. Because the 13C label is integrated directly into the carbon skeleton, L-Tyrosine-13C9 exhibits 100% label retention regardless of solvent conditions [1].

Evidence DimensionLabel Retention in Aqueous Media
Target Compound Data13C9 Carbon Skeleton (100% label retention)
Comparator Or BaselineDeuterated Analogs (Variable label loss via H/D exchange)
Quantified DifferenceComplete elimination of isotopic scrambling
ConditionsExtended incubation in aqueous biological buffers or acidic LC mobile phases

Ensures the internal standard concentration remains absolutely constant during prolonged sample preparation, digestion, and LC-MS autosampler queuing.

Heavy SILAC Media Formulation for Quantitative Proteomics

L-Tyrosine-13C9 is a critical component for 'heavy' SILAC media formulation. Its +9 Da mass shift allows for clear differentiation of newly synthesized proteins in multiplexed quantitative proteomics, without the retention time shifts that plague deuterium-based SILAC workflows [1].

Absolute Quantification in Clinical Metabolomics

In targeted LC-MS/MS assays measuring amino acid profiles for metabolic disorders, L-Tyrosine-13C9 serves as an exact co-eluting internal standard. Its perfect co-elution guarantees that matrix suppression effects from plasma or urine are identically normalized, yielding highly reproducible absolute concentration data [2].

Metabolic Flux Analysis (MFA) in Engineered Cell Lines

For tracing carbon pathways in engineered microbes or cancer cell lines, the fully labeled 13C9 skeleton allows researchers to track the downstream cleavage and incorporation of tyrosine-derived carbon atoms into secondary metabolites with zero risk of label loss to the solvent .

XLogP3

-2.3

Sequence

Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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